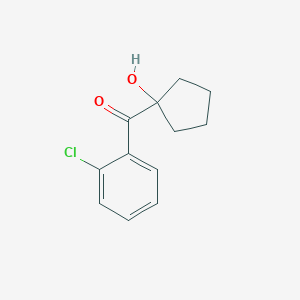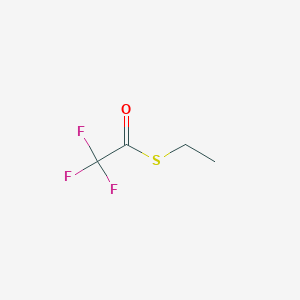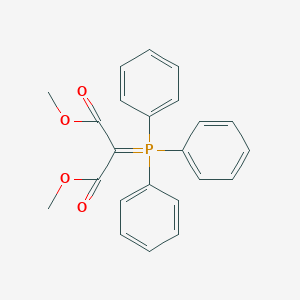
(4-methoxypyridin-2-yl)methyl Acetate
Overview
Description
(4-Methoxypyridin-2-yl)methyl acetate, also known as 4-MPMA, is an organic compound that is commonly used in scientific research. It is a colorless liquid with a sweet, floral odor and a boiling point of 130°C. 4-MPMA has a wide range of applications in fields such as organic synthesis, medicinal chemistry, biochemistry, and pharmacology. Its unique properties make it a valuable tool for scientists to explore the potential of novel drugs and therapeutic treatments.
Scientific Research Applications
Efficient Synthesis
- An efficient methodology for the synthesis of (4-methoxypyridin-2-yl)methyl acetate derivatives has been developed. This method offers high-yield routes for large-scale synthesis and potential access to other heterocyclic analogues (Morgentin et al., 2009).
Alkaloid Isolation
- The compound has been identified in the isolation of new alkaloids from the stem tuber of Pinellia pedatisecta. These alkaloids have shown significant cytotoxicity against human cervical cancer HeLa cells (Du et al., 2018).
Antagonist Activity
- It has been used in the development of a potent alpha(v)beta(3) receptor antagonist, demonstrating efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).
Novel Synthesis Processes
- Novel synthesis processes for thiazolo[5,4-c]pyridines and imidazo[4,5-c]pyridines using derivatives of this compound have been discovered (Katner & Brown, 1990).
Fungicidal Activity
- Derivatives of this compound have been synthesized and shown to exhibit fungicidal activities, particularly against Fusarium graminearum and F. solani (Wen-ming, 2011).
Antibiotic Side Chain Synthesis
- It has been used in the preparation of key side chains for fourth-generation cephem antibiotics (Tatsuta et al., 1994).
Production Process Improvement
- Improved synthesis processes for (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) acetate, a compound related to this compound, have been developed to simplify operations and reduce production costs (Jing, 2003).
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins . For instance, a compound with a similar structure, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, has been found to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential to bacterial cell viability and virulence .
Cellular Effects
The cellular effects of (4-Methoxypyridin-2-yl)methyl Acetate are not well-documented. Similar compounds have been shown to have significant effects on cells. For example, a related compound was found to inhibit collagen expression and the content of hydroxyproline in cell culture medium in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Similar compounds have been shown to interact with various biomolecules. For instance, a related compound was found to inhibit bacterial phosphopantetheinyl transferase, which catalyzes a post-translational modification essential to bacterial cell viability and virulence .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
properties
IUPAC Name |
(4-methoxypyridin-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)13-6-8-5-9(12-2)3-4-10-8/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCRVEDHQYCQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443968 | |
| Record name | (4-Methoxypyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16665-37-5 | |
| Record name | (4-Methoxypyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

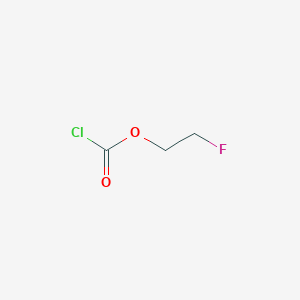
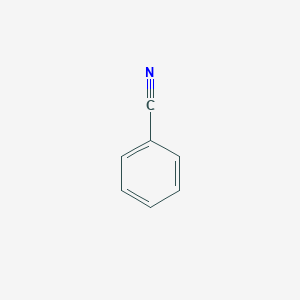
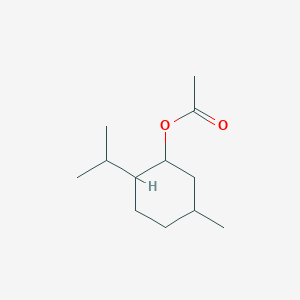

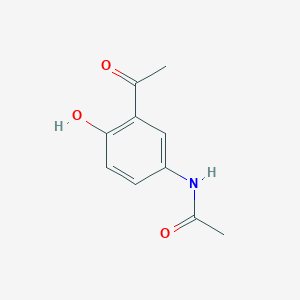
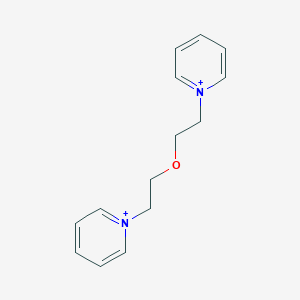

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)

